Tolnaftate

Description

Propriétés

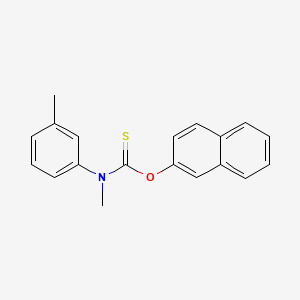

IUPAC Name |

O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNMLFNXJSCDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS |

Source

|

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042477 |

Source

|

| Record name | Tolnaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid |

Source

|

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) |

Source

|

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2398-96-1 |

Source

|

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Naphthyl N-methyl-N-(3-tolyl)thiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolnaftate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolnaftate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tolnaftate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolnaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolnaftate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLNAFTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06KB629TKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.9 to 232.7 °F (NTP, 1992), 111 °C |

Source

|

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tolnaftate's Mechanism of Action on Squalene Epoxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the antifungal agent tolnaftate, with a specific focus on its interaction with the enzyme squalene epoxidase. Tolnaftate exerts its fungicidal activity by selectively inhibiting this key enzyme in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. This inhibition leads to a depletion of ergosterol and a toxic accumulation of squalene, ultimately resulting in fungal cell death. This document details the biochemical basis of this interaction, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction

Tolnaftate is a synthetic thiocarbamate antifungal agent that has been in clinical use for the topical treatment of dermatophyte infections. Its efficacy stems from its specific targeting of the fungal ergosterol biosynthesis pathway, a metabolic route that is essential for fungal cell membrane integrity and function, and sufficiently distinct from the mammalian cholesterol biosynthesis pathway to allow for selective toxicity. The primary molecular target of tolnaftate is squalene epoxidase (EC 1.14.99.7), a non-cytochrome P450 monooxygenase that catalyzes the conversion of squalene to 2,3-oxidosqualene.

The Ergosterol Biosynthesis Pathway and the Role of Squalene Epoxidase

Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] The biosynthesis of ergosterol is a complex, multi-step process that begins with the synthesis of squalene. Squalene epoxidase then catalyzes the first oxygenation step in sterol synthesis, converting squalene to 2,3-oxidosqualene, a common precursor for all sterols.[4] This reaction is a critical control point in the pathway.

Mechanism of Action of Tolnaftate

Tolnaftate functions as a selective, reversible, and non-competitive inhibitor of fungal squalene epoxidase.[5][6]

3.1. Non-Competitive Inhibition

Inhibition of squalene epoxidase by tolnaftate has been shown to be non-competitive with respect to the substrate, squalene.[7] This indicates that tolnaftate binds to a site on the enzyme that is distinct from the squalene binding site (an allosteric site).[7] The binding of tolnaftate to this allosteric site induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the binding of squalene.[7]

The key consequences of this inhibition are twofold:

-

Ergosterol Depletion: The inhibition of squalene epoxidase blocks the downstream synthesis of ergosterol. The resulting deficiency in ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[4][8]

-

Squalene Accumulation: The blockage of the pathway leads to the intracellular accumulation of squalene.[9][10][11] High concentrations of squalene are toxic to the fungal cell, contributing to membrane disruption and ultimately cell death.[8]

Quantitative Data

The inhibitory potency of tolnaftate against squalene epoxidase has been quantified in various studies. The following table summarizes key quantitative data for the inhibition of squalene epoxidase from Trichophyton rubrum, a common dermatophyte.

| Parameter | Value | Fungal Species | Reference |

| IC50 | 51.5 nM | Trichophyton rubrum | [12] |

| Ki | ~51.5 nM | Trichophyton rubrum | [12][6] |

Note: For a non-competitive inhibitor, the Ki (inhibition constant) is considered to be equal to the IC50 (half-maximal inhibitory concentration).

Experimental Protocols

This section outlines the key experimental protocols used to characterize the mechanism of action of tolnaftate on squalene epoxidase.

5.1. Preparation of Fungal Microsomes

This protocol describes the isolation of the microsomal fraction containing squalene epoxidase from fungal cells.

-

Fungal Culture: Grow the desired fungal species (e.g., Trichophyton rubrum) in a suitable liquid medium to the late logarithmic phase.

-

Cell Lysis: Harvest the fungal mycelia by filtration and wash with a suitable buffer (e.g., phosphate buffer, pH 7.4). Resuspend the mycelia in the same buffer containing protease inhibitors and disrupt the cells using mechanical means such as a bead beater or French press.

-

Differential Centrifugation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-

Microsome Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method (e.g., Bradford assay).

5.2. Squalene Epoxidase Inhibition Assay

This protocol details the in vitro assay to determine the inhibitory effect of tolnaftate on squalene epoxidase activity.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., phosphate buffer, pH 7.4):

-

Fungal microsomes (as the enzyme source)

-

NADPH (as a cofactor)

-

FAD (as a cofactor)

-

[3H]-Squalene (as the substrate), emulsified with a detergent like Tween 80.

-

-

Inhibitor Addition: Add varying concentrations of tolnaftate (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with the solvent alone should be included.

-

Incubation: Pre-incubate the mixtures for a short period at 37°C before initiating the reaction by adding the substrate. Incubate the complete reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate squalene from its epoxidized product. Quantify the radioactivity in the respective spots or peaks to determine the enzyme activity.

-

IC50 Determination: Plot the enzyme activity against the logarithm of the tolnaftate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

5.3. Quantification of Squalene Accumulation in Fungal Cells

This protocol describes the quantification of intracellular squalene in fungal cells treated with tolnaftate.

-

Fungal Treatment: Grow the fungal culture in the presence of various concentrations of tolnaftate for a specified period.

-

Cell Harvesting and Lysis: Harvest the fungal cells, wash them, and then lyse them using an appropriate method.

-

Lipid Extraction: Extract the total lipids from the cell lysate using a solvent system such as chloroform:methanol.

-

Saponification: Saponify the lipid extract using ethanolic potassium hydroxide to hydrolyze triacylglycerols and sterol esters.

-

Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (including squalene) with a non-polar solvent like hexane or petroleum ether.

-

Quantification by GC-MS or HPLC:

-

GC-MS: Derivatize the squalene if necessary, and then analyze by Gas Chromatography-Mass Spectrometry (GC-MS). Use a standard curve of known squalene concentrations for quantification.[1][2][13][3]

-

HPLC: Analyze the extract by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase. Quantify squalene by comparing the peak area to a standard curve.[2][13][3]

-

Visualizations

6.1. Ergosterol Biosynthesis Pathway and Tolnaftate's Point of Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Squalene isolation by HPLC and quantitative comparison by HPLC and GLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

- 9. Mutation in the Squalene Epoxidase Gene of Trichophyton interdigitale and Trichophyton rubrum Associated with Allylamine Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents tolnaftate and tolciclate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical characterization of terbinafine-resistant Trichophyton rubrum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis of Tolnaftate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of Tolnaftate, a widely used topical antifungal agent. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, comparative data, and a thorough understanding of the chemical pathways involved in the preparation of this important pharmaceutical compound.

Introduction

Tolnaftate, chemically known as O-2-naphthyl N-methyl-N-(m-tolyl)thiocarbamate, is a synthetic thiocarbamate with potent antifungal activity against various dermatophytes.[1] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.[2][3] This guide explores the primary synthetic routes for obtaining Tolnaftate in a laboratory setting, providing detailed experimental protocols and a comparative analysis of the available methods.

Synthetic Pathways

Two primary synthetic pathways for the laboratory preparation of Tolnaftate have been established. Both routes utilize 2-naphthol as a key starting material.

Route 1: One-Step Synthesis from 2-Naphthol and N-Methyl-N-(m-tolyl)thiocarbamoyl chloride

This is the most direct and commonly employed method for Tolnaftate synthesis. It involves the reaction of 2-naphthol with the pre-formed N-methyl-N-(m-tolyl)thiocarbamoyl chloride in the presence of a base.

Route 2: Two-Step Synthesis via a Thiophosgene Intermediate

This alternative pathway involves a two-step process. First, 2-naphthol is reacted with thiophosgene to generate an intermediate, 2-naphthoxythiocarbonyl chloride. This intermediate is then subsequently reacted with N-methyl-m-toluidine to yield Tolnaftate.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route often depends on factors such as reagent availability, yield, purity, and overall process efficiency. The following table summarizes the key quantitative parameters for the two primary synthetic pathways to Tolnaftate.

| Parameter | Route 1: One-Step Synthesis | Route 2: Two-Step Synthesis |

| Starting Materials | 2-Naphthol, N-Methyl-N-(m-tolyl)thiocarbamoyl chloride | 2-Naphthol, Thiophosgene, N-Methyl-m-toluidine |

| Key Reagents | Base (e.g., Pyridine, Sodium Hydride) | Base (e.g., Triethylamine) |

| Reaction Steps | 1 | 2 |

| Reported Yield | Good to Excellent | Moderate to Good |

| Key Advantages | More direct, potentially higher overall yield. | Avoids the need to pre-synthesize and isolate the thiocarbamoyl chloride. |

| Key Disadvantages | Requires the synthesis or procurement of N-methyl-N-(m-tolyl)thiocarbamoyl chloride. | Involves the use of highly toxic thiophosgene. |

Experimental Protocols

Synthesis of Precursors

1. Synthesis of N-Methyl-m-toluidine

N-Methyl-m-toluidine is a key precursor for both synthetic routes, either for the preparation of the thiocarbamoyl chloride (Route 1) or for the final coupling step (Route 2).

-

Method: N-methylation of m-toluidine.

-

Procedure: A mixture of m-toluidine and a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) is reacted in the presence of a base. Industrial-scale synthesis may involve heating m-toluidine with methanol and sulfuric acid under pressure.[4]

-

Work-up and Purification: The reaction mixture is worked up by neutralization and extraction. The crude product is then purified by distillation.

2. Synthesis of N-Methyl-N-(m-tolyl)thiocarbamoyl chloride

This is the key electrophilic reagent for the one-step synthesis of Tolnaftate.

-

Method: Reaction of N-methyl-m-toluidine with thiophosgene.

-

Procedure: To a solution of N-methyl-m-toluidine in an inert solvent (e.g., dichloromethane), thiophosgene is added dropwise at a controlled temperature (typically 0-5 °C). The reaction is stirred until completion, monitored by TLC.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice water and extracted. The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or used directly in the next step.

Tolnaftate Synthesis

Route 1: One-Step Synthesis

-

Reaction: O-acylation of 2-naphthol with N-methyl-N-(m-tolyl)thiocarbamoyl chloride.

-

Materials:

-

2-Naphthol

-

N-Methyl-N-(m-tolyl)thiocarbamoyl chloride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-naphthol (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N-methyl-N-(m-tolyl)thiocarbamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Tolnaftate.[5]

-

Route 2: Two-Step Synthesis

-

Step 1: Synthesis of 2-Naphthoxythiocarbonyl chloride

-

Reaction: Reaction of 2-naphthol with thiophosgene.

-

Procedure: To a solution of 2-naphthol in a suitable solvent, an equimolar amount of thiophosgene is added at a low temperature. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Work-up: The reaction mixture is worked up to isolate the intermediate, 2-naphthoxythiocarbonyl chloride.

-

-

Step 2: Synthesis of Tolnaftate

-

Reaction: Reaction of 2-naphthoxythiocarbonyl chloride with N-methyl-m-toluidine.

-

Procedure: The isolated 2-naphthoxythiocarbonyl chloride is dissolved in an appropriate solvent and reacted with N-methyl-m-toluidine. A base is typically added to facilitate the reaction.

-

Work-up and Purification: The reaction mixture is worked up by extraction and washing. The crude Tolnaftate is then purified by recrystallization or column chromatography.

-

Purification and Characterization

-

Purification: The crude Tolnaftate obtained from either synthetic route can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.[6][7] Column chromatography on silica gel is also an effective method for obtaining high-purity Tolnaftate.[5]

-

Characterization: The purity and identity of the synthesized Tolnaftate can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of Tolnaftate and to quantify any impurities.[1][8]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the Tolnaftate molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

Mandatory Visualizations

Caption: Overview of the synthetic pathways to Tolnaftate.

Caption: General experimental workflow for Tolnaftate synthesis.

Conclusion

This technical guide has detailed the primary laboratory synthesis pathways for Tolnaftate, providing comprehensive experimental protocols for researchers. The choice between the one-step and two-step synthesis routes will depend on the specific laboratory capabilities, reagent availability, and safety considerations. The one-step route offers a more direct approach, while the two-step route provides an alternative that avoids the pre-synthesis of the thiocarbamoyl chloride, albeit with the use of the hazardous reagent thiophosgene. Careful execution of the outlined procedures and thorough purification and characterization are essential for obtaining high-purity Tolnaftate for research and development purposes.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-N-(m-tolyl)thiocarbamoyl chloride | C9H10ClNS | CID 12513593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Implementing polymeric pseudorotaxanes for boosting corneal permeability and antiaspergillus activity of tolnaftate: formulation development, statistical optimization, ex vivo permeation and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Pharmacokinetics and Pharmacodynamics of Tolnaftate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnaftate is a synthetic thiocarbamate antifungal agent primarily used for the topical treatment of superficial fungal infections caused by dermatophytes.[1] Its efficacy is rooted in a specific mechanism of action that disrupts a crucial biosynthetic pathway in fungi. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of Tolnaftate, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Pharmacodynamics: The Fungicidal Mechanism of Action

The primary pharmacodynamic effect of Tolnaftate is its ability to inhibit the growth of susceptible fungi. This is achieved by targeting a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action: Inhibition of Squalene Epoxidase

Tolnaftate's antifungal activity stems from its non-competitive inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[3][4]

The inhibition of squalene epoxidase by Tolnaftate leads to two significant downstream consequences:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of ergosterol, compromising the structural and functional integrity of the fungal cell membrane.

-

Accumulation of Squalene: The substrate of the inhibited enzyme, squalene, accumulates within the fungal cell to toxic levels. This accumulation further disrupts membrane function and is believed to contribute significantly to the antifungal effect.[2]

This dual action of ergosterol depletion and squalene accumulation results in increased cell membrane permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[5]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the point of inhibition by Tolnaftate.

Caption: Ergosterol biosynthesis pathway and Tolnaftate's mechanism of action.

In Vitro Antifungal Susceptibility

The in vitro activity of Tolnaftate is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Quantitative Data

The following tables summarize the in vitro susceptibility of various dermatophytes to Tolnaftate.

Table 1: Minimum Inhibitory Concentration (MIC) of Tolnaftate against Dermatophytes

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.06 - 0.25 | 0.125 | 0.25 | [6] |

| Trichophyton mentagrophytes | 0.06 - 0.25 | - | - | [6] |

| Various Dermatophytes | 0.5 - >32 | - | - | [7] |

Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data availability for these metrics is limited for Tolnaftate.

Table 2: Minimum Fungicidal Concentration (MFC) of Tolnaftate

| Fungal Species | MFC (µg/mL) | Reference(s) |

| Dermatophytes | Generally considered to have a fungicidal effect | [8] |

Note: Specific MFC values for Tolnaftate are not widely reported in recent literature, though it is generally regarded as fungicidal against dermatophytes.

In Vitro Pharmacokinetics

The in vitro pharmacokinetics of Tolnaftate primarily focuses on its penetration into the skin, as it is administered topically and has minimal systemic absorption.

Skin Penetration

In vitro studies using human skin have demonstrated that Tolnaftate penetrates the epidermis and dermis.

Table 3: In Vitro Human Skin Penetration of Tolnaftate (1% w/w solution in polyethylene glycol 400 for 24 hours)

| Skin Layer | Mean Amount Penetrated (µg/cm²) | Standard Deviation (µg/cm²) | Reference(s) |

| Epidermis | 2.60 | 0.28 | [9][10][11] |

| Dermis | 0.92 | 0.12 | [9][10][11] |

These findings indicate that Tolnaftate can reach the site of dermatophyte infections in the skin.[9][11]

Experimental Protocols

Standardized methods are crucial for obtaining reproducible in vitro data. The following are detailed protocols for key experiments.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2 and EUCAST Guidelines)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[12][13][14][15]

-

Preparation of Antifungal Stock Solution:

-

Dissolve Tolnaftate powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

-

Serial Dilutions:

-

Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of test concentrations.

-

-

Inoculum Preparation:

-

Culture the dermatophyte on a suitable agar medium (e.g., Sabouraud dextrose agar) to induce sporulation.

-

Harvest the conidia by flooding the agar surface with sterile saline and gently scraping.

-

Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer.[14]

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted Tolnaftate.

-

Include a drug-free growth control well and an un-inoculated sterility control well.

-

Incubate the plate at 28-30°C for a duration sufficient for visible growth in the control well (typically 4-7 days for dermatophytes).[14]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Tolnaftate at which there is a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.[16]

-

Experimental Workflow: Broth Microdilution for MIC

The following diagram outlines the workflow for the broth microdilution method.

Caption: Broth microdilution experimental workflow.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[17]

-

Perform MIC Assay:

-

Conduct a broth microdilution assay as described above.

-

-

Subculturing:

-

Following the incubation period for the MIC assay, take an aliquot from each well that shows no visible growth.

-

Spread the aliquot onto a fresh, drug-free agar plate.

-

-

Incubation:

-

Incubate the agar plates at an appropriate temperature and for a sufficient duration to allow for fungal growth.

-

-

Reading the MFC:

-

The MFC is the lowest concentration of Tolnaftate from the MIC assay that results in no fungal growth on the subculture plates.

-

In Vitro Skin Penetration Assay (Using Franz Diffusion Cells)

This assay measures the amount of a topically applied drug that penetrates the skin layers.[9][11][18]

-

Skin Preparation:

-

Use excised human or animal skin.

-

Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

-

-

Application of Tolnaftate:

-

Apply a known amount of the Tolnaftate formulation to the surface of the stratum corneum in the donor compartment.

-

-

Incubation and Sampling:

-

Maintain the receptor fluid at a physiological temperature (e.g., 32°C for the skin surface).

-

At predetermined time points, collect samples from the receptor fluid.

-

-

Analysis of Skin Layers:

-

At the end of the experiment, dismount the skin and separate the epidermis and dermis.

-

Extract Tolnaftate from each skin layer using a suitable solvent.

-

-

Quantification:

Conclusion

The in vitro pharmacodynamic and pharmacokinetic profile of Tolnaftate demonstrates its targeted action against dermatophytes. Its specific inhibition of squalene epoxidase provides a robust mechanism for its fungicidal activity. The ability of Tolnaftate to penetrate the epidermal and dermal layers of the skin, as shown in in vitro models, supports its clinical use in treating superficial fungal infections. The standardized protocols outlined in this guide are essential for the continued evaluation of Tolnaftate and the development of new antifungal agents. Further research to establish a broader range of MIC₅₀, MIC₉₀, and MFC values against a wider variety of fungal species would be beneficial for a more comprehensive understanding of its in vitro activity.

References

- 1. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]

- 2. The mode of antifungal action of tolnaftate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. [Has tolnaftate a fungicidal effect against dermatophytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Assay of tolnaftate in human skin samples after in vitro penetration studies using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. medicinearticle.com [medicinearticle.com]

- 16. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]

- 17. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species | MDPI [mdpi.com]

- 18. Study of tolnaftate release from fatty acids containing ointment and penetration into human skin ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolnaftate's Antifungal Spectrum of Activity Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnaftate, a synthetic thiocarbamate, has long been a staple in the topical treatment of dermatophytoses. Its efficacy is rooted in the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted mechanism of action confers a selective antifungal effect against a range of dermatophytes, the primary causative agents of superficial fungal infections of the skin, hair, and nails. This technical guide provides an in-depth analysis of the antifungal spectrum of tolnaftate against key dermatophyte species, supported by quantitative susceptibility data. Detailed experimental protocols for determining antifungal activity are outlined, and the underlying biochemical pathway and experimental workflows are visually represented to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are responsible for a significant burden of superficial mycoses worldwide, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). Tolnaftate functions as a fungistatic or fungicidal agent by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis. This document collates and presents the available quantitative data on its in vitro activity, details the methodologies used for its evaluation, and provides visual representations of its mechanism of action and the experimental processes.

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary antifungal mechanism of tolnaftate is the non-competitive inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting squalene epoxidase, tolnaftate blocks the conversion of squalene to squalene epoxide. This disruption has a dual antifungal effect:

-

Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately inhibiting fungal growth.[1]

-

Squalene Accumulation: The blockage of the pathway leads to the intracellular accumulation of squalene, which is toxic to the fungal cell at high concentrations and further disrupts cellular functions.[1][3]

This targeted action on a fungal-specific pathway contributes to the favorable safety profile of tolnaftate in topical applications.

Antifungal Spectrum and Quantitative Activity

Tolnaftate exhibits a broad spectrum of activity against the dermatophytes responsible for the majority of superficial fungal infections. The in vitro efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Data Presentation

The following tables summarize the MIC and MFC values of tolnaftate against various dermatophyte species as reported in the literature. It is important to note that variations in experimental methodology (e.g., inoculum size, incubation time, and endpoint criteria) can influence reported values.

| Dermatophyte Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 5 | 0.002 - 0.004 | - | - | [3] |

| Trichophyton mentagrophytes | 4 | 0.004 - 0.008 | - | - | [4] |

| Microsporum canis | 4 | 0.008 - 0.016 | - | - | [4] |

| Epidermophyton floccosum | 1 | 0.004 | - | - | [4] |

| Various Dermatophytes | 106 | 0.5 - >32 | - | - |

| Dermatophyte Species | Number of Isolates | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | - | ≤0.06 | - | - | [3] |

| Trichophyton mentagrophytes | 4 | 0.008 - 0.016 | - | - | [4] |

| Microsporum canis | 4 | 0.016 - 0.031 | - | - | [4] |

| Epidermophyton floccosum | 1 | 0.008 | - | - | [4] |

Experimental Protocols

The determination of in vitro antifungal susceptibility of dermatophytes to tolnaftate is primarily conducted using broth microdilution methods, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 11.0.[1][5][6]

Broth Microdilution Method (Adapted from CLSI M38-A2)

This protocol outlines the key steps for determining the MIC of tolnaftate against dermatophytes.

1. Inoculum Preparation:

-

Culture the dermatophyte isolate on a suitable medium, such as potato dextrose agar (PDA), at 28-30°C until adequate conidiation is observed (typically 7-14 days).

-

Harvest conidia by flooding the agar surface with sterile 0.85% saline, gently scraping the surface.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

-

Further dilute the standardized inoculum in RPMI 1640 medium to achieve the desired final concentration (typically 1 x 10³ to 3 x 10³ CFU/mL).

2. Preparation of Tolnaftate Dilutions:

-

Prepare a stock solution of tolnaftate in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the tolnaftate stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the tolnaftate dilutions with the prepared fungal inoculum.

-

Include a drug-free growth control well and a medium-only sterility control well.

-

Seal the plate and incubate at 28-35°C for 4-7 days, or until sufficient growth is visible in the growth control well.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of tolnaftate that causes a significant inhibition of fungal growth (typically ≥80% or 100%) compared to the drug-free growth control. The endpoint can be read visually or spectrophotometrically.

5. Determination of Minimum Fungicidal Concentration (MFC):

-

Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto a fresh, drug-free agar plate.

-

The plates are incubated at 28-30°C for a sufficient period to allow for fungal growth.

-

The MFC is the lowest concentration of tolnaftate from which no fungal growth is observed on the subculture plates, indicating a 99.9% killing of the initial inoculum.[4]

Conclusion

Tolnaftate remains a relevant and effective antifungal agent for the topical treatment of dermatophytoses. Its specific mechanism of action, targeting squalene epoxidase in the ergosterol biosynthesis pathway, provides a selective advantage against a broad range of common dermatophytes. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of mycology and antifungal drug development. Standardization of susceptibility testing methods, such as those outlined by CLSI and EUCAST, is critical for the accurate and reproducible evaluation of antifungal agents and for monitoring the potential emergence of resistance.

References

- 1. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medicinearticle.com [medicinearticle.com]

The Discovery and Development of Tolnaftate: A Thiocarbamate Antifungal Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolnaftate, a synthetic thiocarbamate, emerged in the 1960s as a significant topical agent for the treatment of superficial dermatophyte infections. Its discovery marked a notable advancement in antifungal therapy, offering a targeted and effective alternative to existing treatments. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and mechanism of action of Tolnaftate. It details the key experimental protocols that established its antifungal efficacy and presents quantitative data from seminal in vitro and in vivo studies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development and antifungal research.

Discovery and Historical Context

Tolnaftate (O-2-Naphthyl N-methyl-N-(3-tolyl)thionocarbamate) was discovered in 1962 by a team of Japanese scientists led by Teruhisa Noguchi at the Nippon Soda Company.[1] The discovery was a result of a systematic investigation into naphthiomates, a class of chemical compounds, for their potential antifungal properties. At the time, the primary treatments for dermatophytosis included topical agents like undecylenic acid and the orally administered griseofulvin. While effective to an extent, there was a clear need for new, potent, and safe topical antifungal agents.

Following its discovery, Tolnaftate was introduced for clinical use and was recognized for its efficacy against common dermatophytes. In the United States, it was classified by the Food and Drug Administration (FDA) as a Category 1 GRASE (Generally Recognized As Safe and Effective) drug in 1965, solidifying its position in dermatological practice.[2] It became widely available as an over-the-counter (OTC) medication, most notably under the brand name Tinactin, for treating conditions such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][3]

Chemical Synthesis

The synthesis of Tolnaftate, as described in U.S. Patent 3,334,126, is a two-step process starting from 2-naphthol.

Experimental Protocol: Synthesis of Tolnaftate

Step 1: Synthesis of O-2-naphthyl chlorothiocarbonate

-

A solution of 2-naphthol in an inert solvent (e.g., benzene, toluene) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

An equimolar amount of a base, such as pyridine or triethylamine, is added to the solution to act as a hydrogen chloride acceptor.

-

The mixture is cooled, typically to a temperature between 0°C and 10°C.

-

Thiophosgene (CSCl₂) is added dropwise to the cooled solution while maintaining the temperature. The reaction is exothermic and requires careful control of the addition rate.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.

-

The resulting mixture, containing the precipitated salt of the base (e.g., pyridine hydrochloride), is filtered.

-

The solvent is removed from the filtrate by evaporation under reduced pressure to yield the crude O-2-naphthyl chlorothiocarbonate intermediate.

Step 2: Synthesis of O-2-Naphthyl N-methyl-N-(3-tolyl)thionocarbamate (Tolnaftate)

-

The crude O-2-naphthyl chlorothiocarbonate from Step 1 is dissolved in a suitable inert solvent.

-

A solution of N-methyl-m-toluidine in the same solvent is prepared separately.

-

The N-methyl-m-toluidine solution is added dropwise to the solution of the intermediate. An equimolar amount of a base (e.g., pyridine) is also added to neutralize the hydrogen chloride produced during the reaction.

-

The mixture is stirred for several hours at room temperature.

-

The reaction mixture is washed with water to remove the salt of the base and any unreacted starting materials.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated.

-

The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure Tolnaftate as a white crystalline powder.

Mechanism of Action: Inhibition of Squalene Epoxidase

Tolnaftate exerts its antifungal effect by specifically targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary molecular target is the enzyme squalene epoxidase.[1]

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a multi-step process, and squalene epoxidase catalyzes a key early step: the conversion of squalene to 2,3-oxidosqualene (squalene epoxide).

Tolnaftate acts as a noncompetitive and reversible inhibitor of squalene epoxidase. By blocking this enzyme, Tolnaftate triggers a dual antifungal effect:

-

Depletion of Ergosterol: The inhibition of squalene epoxidase halts the downstream production of ergosterol. The resulting ergosterol deficiency compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Accumulation of Squalene: The blockage of the pathway leads to the intracellular accumulation of the substrate, squalene. High concentrations of squalene are toxic to the fungal cell, disrupting membrane function and contributing to cell death.

This targeted action on a fungal-specific pathway contributes to Tolnaftate's low toxicity in mammalian hosts, as the equivalent enzyme in the cholesterol biosynthesis pathway is significantly less sensitive to the drug.

// Nodes "Acetyl-CoA" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Squalene" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Squalene_Epoxide" [label="2,3-Oxidosqualene", fillcolor="#FFFFFF", fontcolor="#202124"]; "Lanosterol" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Ergosterol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fungal_Membrane" [label="Fungal Cell Membrane\n(Normal Integrity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tolnaftate" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "SE" [label="Squalene Epoxidase", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Toxic_Accumulation" [label="Squalene Accumulation\n(Toxic)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ergosterol_Depletion" [label="Ergosterol Depletion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Membrane_Disruption" [label="Disrupted Cell Membrane\n(Increased Permeability)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fungal_Death" [label="Fungal Cell Death", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges "Acetyl-CoA" -> "Squalene" [label="Multiple Steps"]; "Squalene" -> "SE"; "SE" -> "Squalene_Epoxide"; "Squalene_Epoxide" -> "Lanosterol"; "Lanosterol" -> "Ergosterol" [label="Multiple Steps"]; "Ergosterol" -> "Fungal_Membrane";

"Tolnaftate" -> "SE" [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

"SE" -> "Toxic_Accumulation" [style=dashed, arrowhead=open, color="#5F6368", label="Leads to"]; "SE" -> "Ergosterol_Depletion" [style=dashed, arrowhead=open, color="#5F6368", label="Leads to"];

"Ergosterol_Depletion" -> "Membrane_Disruption"; "Toxic_Accumulation" -> "Membrane_Disruption"; "Membrane_Disruption" -> "Fungal_Death"; } caption: "Signaling pathway of Tolnaftate's antifungal action."

Preclinical Evaluation

In Vitro Antifungal Activity

The antifungal spectrum of Tolnaftate was established through in vitro susceptibility testing against a range of pathogenic fungi. It demonstrated potent activity primarily against dermatophytes.

Data Presentation: In Vitro Susceptibility of Dermatophytes to Tolnaftate

| Fungal Species | MIC Range (µg/mL) |

| Trichophyton rubrum | 0.5 - >32 |

| Trichophyton mentagrophytes | 0.5 - >32 |

| Microsporum canis | 0.5 - >32 |

| Epidermophyton floccosum | 0.5 - >32 |

| Note: Data from a study showing a general MIC range for various dermatophyte isolates.[4] Tolnaftate is noted to be one of the most active topical agents against these species, though specific MIC₅₀ and MIC₉₀ values are not consistently reported in publicly available literature. |

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M38-A Guidelines)

// Nodes "Start" [label="Fungal Isolate\n(e.g., T. rubrum)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Culture" [label="Culture on Agar\n(e.g., PDA) for 7-15 days", fillcolor="#FFFFFF", fontcolor="#202124"]; "Harvest" [label="Harvest Conidia\nusing sterile saline", fillcolor="#FFFFFF", fontcolor="#202124"]; "Adjust" [label="Adjust Inoculum Density\n(Spectrophotometer)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Drug" [label="Prepare Serial Dilutions\nof Tolnaftate in DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; "Add_to_Plate" [label="Add Drug Dilutions\nto 96-Well Microplate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inoculate" [label="Inoculate Wells\nwith Fungal Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate" [label="Incubate at 28-35°C\nfor 4-7 days", fillcolor="#FFFFFF", fontcolor="#202124"]; "Read" [label="Read MIC\n(Lowest concentration with\n~80% growth inhibition)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="MIC Value Determined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Culture"; "Culture" -> "Harvest"; "Harvest" -> "Adjust"; "Prepare_Drug" -> "Add_to_Plate"; "Add_to_Plate" -> "Inoculate"; "Adjust" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read"; "Read" -> "End"; } caption: "Experimental workflow for determining Minimum Inhibitory Concentration (MIC)."

-

Inoculum Preparation: Dermatophyte isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 28-30°C for 7 to 15 days to encourage sporulation. Conidia are harvested by flooding the agar surface with sterile saline containing a surfactant (e.g., Tween 80) and gently scraping the surface. The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle. The upper suspension of conidia is collected and the inoculum density is adjusted using a spectrophotometer to a specified transmittance, which is then diluted to achieve the final target concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

-

Antifungal Agent Preparation: A stock solution of Tolnaftate is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then prepared in the test medium (e.g., RPMI-1640) in a 96-well microdilution plate.

-

Inoculation and Incubation: Each well of the microdilution plate is inoculated with the prepared fungal suspension. Growth control (no drug) and sterility control (no inoculum) wells are included. The plates are incubated at 28-35°C for 4 to 7 days, or until sufficient growth is observed in the control wells.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined visually or spectrophotometrically as the lowest concentration of Tolnaftate that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

In Vivo Efficacy

The guinea pig model of dermatophytosis (tinea pedis) has been a standard for evaluating the in vivo efficacy of topical antifungal agents.

Experimental Protocol: Guinea Pig Model of Tinea Pedis

-

Animal Model: Hartley strain guinea pigs are used. The plantar surface of the hind paws is used as the infection site.

-

Inoculum Preparation: A virulent strain of Trichophyton mentagrophytes is cultured on agar. A conidial suspension is prepared and adjusted to a high concentration (e.g., 1 x 10⁷ cells/mL).

-

Infection: The plantar skin of the guinea pigs is gently abraded. A small volume of the fungal inoculum is applied to the abraded site. The site is then occluded with a bandage for several days to establish the infection.

-

Treatment: After a defined period (e.g., 7-10 days) to allow for the full development of the infection (characterized by erythema, scaling, and inflammation), the animals are randomly assigned to treatment groups. The test article (e.g., 1% or 2% Tolnaftate formulation) and a vehicle control are applied topically to the infected area once or twice daily for a period of 2 to 4 weeks.[5][6]

-

Evaluation: The primary endpoint is the mycological cure rate. At the end of the treatment period, skin samples from the infected site are excised. The tissue is homogenized and cultured on a selective agar medium. The therapeutic efficacy is evaluated based on the number of colony-forming units (CFUs) recovered from the tissue of treated animals compared to the untreated control group. A significant reduction in fungal burden indicates efficacy.[6]

Clinical Development and Efficacy

Early clinical trials demonstrated the effectiveness and safety of topical Tolnaftate for the treatment of common dermatophytoses.

Data Presentation: Efficacy of 1% Tolnaftate Cream in Early Clinical Trials

| Infection Type | Treatment Group | Placebo Group | Study Duration |

| Tinea pedis, cruris, corporis | 82.7% (24/29) Cleared or Greatly Improved[4] | 22.2% (2/9) Cleared or Greatly Improved[4] | 3 weeks |

| Tinea pedis | >80% Cure Rate[7] | Not specified | 4 weeks |

| Tinea pedis, cruris, corporis | Significant symptom reduction vs. placebo[8] | - | Not specified |

Table summarizes results from separate clinical studies.

These studies established that a 1% Tolnaftate cream, applied twice daily, was statistically superior to placebo in achieving both clinical and mycological cure. The treatment was well-tolerated, with minimal side effects, typically limited to mild local irritation.[4]

Conclusion

The discovery of Tolnaftate in the 1960s was a pivotal moment in the history of antifungal therapy. Its novel mechanism of action, targeting squalene epoxidase, provided a highly selective and effective means of combating dermatophyte infections. Through rigorous in vitro and in vivo testing, its potent fungicidal activity was established, leading to its rapid adoption in clinical practice. For decades, Tolnaftate has remained a reliable and accessible over-the-counter treatment for superficial fungal infections, underscoring the success of its targeted drug development. This guide has provided a technical overview of its journey from laboratory synthesis to clinical application, offering valuable insights for the ongoing development of new antifungal agents.

References

- 1. Tolnaftate - Wikipedia [en.wikipedia.org]

- 2. TOLNAFTATE, A POTENT TOPICAL ANTIFUNGAL AGENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolnaftate | C19H17NOS | CID 5510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. Tolnaftate Monograph for Professionals - Drugs.com [drugs.com]

Technical Guide: Physicochemical Properties and Experimental Analysis of Tolnaftate

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics and common experimental methodologies for the antifungal agent Tolnaftate.

Core Molecular and Physical Data

Tolnaftate is a synthetic thiocarbamate antifungal agent.[1] Accurate calculations for experimental work, such as preparing stock solutions and determining molar concentrations, depend on precise molecular data. The fundamental physicochemical properties of Tolnaftate are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₁₇NOS[1][2][3][4][5] |

| Molecular Weight | 307.41 g/mol [1][2][3][5] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 110 - 115 °C[1][2] |

| Solubility | Insoluble in water; soluble in chloroform and acetone; sparingly soluble in ethanol and methanol.[4][6] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tolnaftate's antifungal activity stems from its ability to disrupt the fungal cell membrane.[7] The primary mechanism of action is the non-competitive inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[1][7][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.

By inhibiting squalene epoxidase, Tolnaftate blocks the conversion of squalene to squalene epoxide, a key precursor to ergosterol.[8] This inhibition leads to two primary antifungal effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.[8]

-

Accumulation of Squalene: The blockage of the pathway causes a toxic accumulation of squalene within the fungal cell, which can interfere with cellular processes and contribute to the antifungal effect.[8]

This targeted action on an enzyme specific to the fungal sterol pathway accounts for Tolnaftate's low toxicity to human cells.[7]

Experimental Protocols for Analysis

Quantitative analysis of Tolnaftate is essential for quality control, formulation development, and stability testing. The most common methods involve spectrophotometry and liquid chromatography.

A simple and rapid method for quantifying Tolnaftate is UV-Visible spectrophotometry.

-

Principle: This method relies on measuring the absorbance of a Tolnaftate solution at its wavelength of maximum absorbance (λmax).

-

Methodology:

-

Solvent Selection: Tolnaftate is practically insoluble in water, so an organic solvent like methanol is typically used.[9]

-

Standard Solution Preparation: A stock solution is prepared by accurately weighing and dissolving pure Tolnaftate in the chosen solvent (e.g., 100 mg in 100 ml of methanol to get 1 mg/ml).[9]

-

Calibration Curve: A series of working standard solutions of varying concentrations (e.g., 1-5 µg/ml) are prepared by diluting the stock solution.[9] The absorbance of each is measured.

-

λmax Determination: The solutions are scanned across a UV range (e.g., 200-400 nm) to determine the λmax, which for Tolnaftate in methanol is approximately 257-258 nm .[4][9][10]

-

Quantification: The absorbance of the unknown sample (extracted from a formulation and appropriately diluted) is measured at the λmax, and its concentration is determined by referencing the calibration curve.[9]

-

HPLC provides a more specific and sensitive method for the determination of Tolnaftate, especially in complex formulations.

-

Principle: This technique separates Tolnaftate from other components in a sample based on its interaction with a stationary phase (column) and a mobile phase.

-

Typical Methodology:

-

Chromatographic System: A reversed-phase C18 column is commonly used.[10][11]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent and an aqueous buffer, such as methanol and aqueous potassium dihydrogen phosphate solution (e.g., 80:20, v/v) or acetonitrile and water (e.g., 80:20, v/v).[10][11]

-

Sample Preparation: The analyte is isolated from the formulation matrix by direct extraction or dilution with the mobile phase or a suitable solvent.[11]

-

Detection: UV detection at a wavelength of 257 nm or 258 nm is used for quantification.[10][11]

-

Analysis: The method is validated for linearity, accuracy, and precision. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.[10]

-

References

- 1. Tolnaftate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Tolnaftate | 2398-96-1 | FT28308 | Biosynth [biosynth.com]

- 4. mpbio.com [mpbio.com]

- 5. GSRS [precision.fda.gov]

- 6. Tolnaftate | Hedgehog/Smoothened | Antifungal | TargetMol [targetmol.com]

- 7. What is Tolnaftate used for? [synapse.patsnap.com]

- 8. What is the mechanism of Tolnaftate? [synapse.patsnap.com]

- 9. rjptonline.org [rjptonline.org]

- 10. A liquid chromatographic method for the determination of tolnaftate in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatographic determination of tolnaftate in commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolnaftate's Inhibition of Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnaftate, a synthetic thiocarbamate, is a well-established antifungal agent primarily used for the topical treatment of dermatophyte infections. Its efficacy stems from the specific and noncompetitive inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway of fungi. This disruption leads to a fungistatic or fungicidal effect through two primary mechanisms: the depletion of ergosterol, an essential component for fungal cell membrane integrity, and the toxic accumulation of squalene. This technical guide provides an in-depth analysis of Tolnaftate's mechanism of action, presenting key quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the relevant biochemical and experimental frameworks.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that presents several targets for antifungal drug development. Tolnaftate exploits one such target, squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the sterol synthesis pathway. By inhibiting this enzyme, Tolnaftate effectively halts ergosterol production, leading to compromised cell membrane function and, ultimately, fungal cell death.[1][2][3] This targeted mechanism of action contributes to its selective toxicity against fungi with minimal effects on mammalian cells, as the cholesterol biosynthesis pathway is significantly less sensitive to the drug.[1]

Mechanism of Action: Inhibition of Squalene Epoxidase

Tolnaftate acts as a reversible and noncompetitive inhibitor of fungal squalene epoxidase.[3][4] This mode of inhibition means that Tolnaftate binds to a site on the enzyme distinct from the substrate-binding site, and its inhibitory effect cannot be overcome by increasing the substrate (squalene) concentration. The consequences of this enzymatic blockade are twofold:

-